molecular formula C14H11BrN2O3S B3304567 4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921836-41-1

4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B3304567
CAS No.: 921836-41-1
M. Wt: 367.22 g/mol
InChI Key: RTPAHNLOHFNYNA-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-oxoindoline core substituted at the 5-position with a brominated benzenesulfonamide group. The indole-2-one moiety contributes to its planar aromatic structure, while the sulfonamide group enhances its solubility and capacity for hydrogen bonding, critical for interactions with biological targets.

Properties

IUPAC Name

4-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPAHNLOHFNYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative can then be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The final step involves the sulfonation of the brominated indole with a sulfonyl chloride to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted indole derivatives, while oxidation or reduction can modify the indole ring to produce different functionalized compounds .

Scientific Research Applications

Based on the search results, here's information on compounds related to "4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide" and their applications:

1. N-(4-{[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-2-nitrophenyl)-4-nitrobenzamide

  • PubChem CID: 135525729
  • Molecular Formula: C21H12BrN5O6
  • IUPAC Name: N-[4-[(5-bromo-2-oxo-1H-indol-3-ylidene)amino]-2-nitrophenyl]-4-nitrobenzamide
  • Synonyms: AKOS002079389, K014-0057, N-(4-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-2-NITROPHENYL)-4-NITROBENZAMIDE

2. N-(2-(4-(5-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-4-fluorobenzamide

  • PubChem CID: 21428895
  • Molecular Formula: C21H22BrFN4O2
  • IUPAC Name: N-[2-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide
  • Synonyms: CHEMBL521990, SCHEMBL11716325, cid_21428895, BDBM50258179, VU0249399-1

3. Benzenesulfonamide Derivatives

  • Some N-(4-phenylthiazol-2-yl)benzenesulfonamides derivatives have shown antidiabetic activity in rats . These compounds were tested in vivo using a streptozotocin-induced model and compared to glibenclamide .
  • Introduction of a 2,5-dichloro group on the phenyl sulfonyl group can increase antidiabetic activity . The presence of any group at the 4-position of the phenylsulfonyl may hinder interaction with receptors .
  • New benzenesulfonamide derivatives have demonstrated anticancer and antimicrobial activities via carbonic anhydrase IX inhibition . One such compound, 4e , induced apoptosis in MDA-MB-231 cells .

4. Other Sulfonamide Applications

  • Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, suggesting therapeutic potential for type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. Additionally, the indole moiety can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects , biological activity , and physicochemical properties .

Structural Analogues and Substituent Variations

Compound Name Key Structural Features Biological Activity Physicochemical Data Reference
This compound Bromo-substituted benzene sulfonamide linked to 2-oxoindoline Not explicitly reported; hypothesized COX-2 inhibition based on analogs Hypothesized moderate solubility due to sulfonamide group N/A
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16) Dual bromo substitution, pyrazoline ring fused to tetrahydroindolone Anticancer activity (unspecified targets) m.p. 200–201°C; IR peaks: 1653 cm⁻¹ (C=O), 1335 cm⁻¹ (SO₂) [1]
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylbenzenesulfonamide Methoxy and methyl substituents on benzimidazolone core Not reported; structural similarity to kinase inhibitors MDL number: MFCD26964046; higher lipophilicity due to methyl groups [5]
4-Bromo-N-(4-ethoxyphenyl)-N-ethylbenzenesulfonamide (Compound 5a) Ethoxy and ethyl substituents on phenyl ring Antibacterial and antifungal activity Synthesized via nucleophilic substitution; characterized by NMR [10]
N-(5-bromo-1-(pyrimidin-2-yl)-1H-indol-2-yl)-4-methylbenzenesulfonamide Pyrimidinyl substituent on indole Kinase inhibition (e.g., JAK/STAT pathway) Synthetic route involves Suzuki coupling; no m.p. reported [11]

Physicochemical and Spectral Comparisons

  • Melting Points : Compound 16 has a high melting point (200–201°C), reflecting its crystalline stability from the pyrazoline ring and bromine atoms . In contrast, simpler analogs like 5a may have lower m.p. due to flexible ethyl/ethoxy groups.
  • Spectral Signatures : The target compound’s IR spectrum would show characteristic SO₂ (1335 cm⁻¹) and C=O (1653 cm⁻¹) stretches, similar to Compound 16 . NMR data for analogs (e.g., 5a) reveal distinct aromatic proton shifts depending on substituents .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s lack of direct activity data presents an opportunity for testing against COX-2, HDACs, or kinase targets, leveraging known activities of analogs .
  • Optimization Strategies : Introducing electron-withdrawing groups (e.g., Br) or rigidifying the indole core (e.g., pyrimidine in ) could enhance binding affinity .

Biological Activity

4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a synthetic compound belonging to the class of indole derivatives. Compounds in this class are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure includes a bromine atom and a sulfonamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H13BrN2O3S
Molecular Weight373.24 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is attributed to its interaction with various molecular targets. The indole moiety is known for its ability to bind with high affinity to several receptors involved in cellular signaling pathways. The sulfonamide group enhances binding affinity and selectivity towards specific targets, potentially influencing enzyme activity and signal transduction processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma). The compound's efficacy was evaluated through flow cytometry and IC50 values.

Cell LineIC50 (μM)Effect
MCF725.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Cytotoxicity observed

Antimicrobial Activity

The antimicrobial potential of sulfonamides has been extensively documented. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial folate synthesis.

Anti-inflammatory Effects

Sulfonamide derivatives have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes. This inhibition can lead to decreased production of prostaglandins, which are mediators of inflammation.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Study on Indole Derivatives : A study published in Molecules demonstrated that a series of indole-based compounds exhibited potent anticancer activity through apoptosis induction in various cancer cell lines .
  • Antimicrobial Screening : Research conducted on benzene sulfonamide derivatives indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Inflammation Model : In vivo studies showed that certain sulfonamide derivatives could effectively reduce paw edema in rat models, suggesting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 5-amino-2-oxindole with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key steps include:

  • Reagent Ratios : A 1:1 molar ratio of 5-amino-2-oxindole to sulfonyl chloride minimizes side reactions.
  • Solvent Selection : Dichloromethane or THF under inert atmosphere (N₂/Ar) ensures stability of intermediates.
  • Temperature Control : Room temperature (RT) for 6–12 hours balances yield and purity .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water yields >90% purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR identifies protons on the indole and sulfonamide moieties (e.g., NH signals at δ 10.15–10.33 ppm) .
  • ¹³C NMR confirms carbonyl (C=O, ~175 ppm) and sulfonamide (SO₂, ~163 ppm) groups.
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₀BrN₂O₃S) with <2 ppm error.
    • X-ray Crystallography : Resolves stereoelectronic effects of the bromine substituent and hydrogen-bonding networks .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro Assays :

  • Kinase Inhibition : Test against PDK1/Akt pathway using ATP-competitive assays (IC₅₀ determination) .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with cisplatin as a positive control .
    • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to identify therapeutic windows.

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution) influence bioactivity and target selectivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : Bromine enhances electrophilicity, improving binding to cysteine residues in kinases .
  • Comparative Studies : Replace bromine with chlorine or methyl groups to assess potency changes.
  • Table 1 : Activity of Analogues
SubstituentIC₅₀ (PDK1 Inhibition)Selectivity (vs. EGFR)
Br0.8 µM12-fold
Cl1.5 µM8-fold
CH₃5.2 µM3-fold
(Data inferred from )

Q. What mechanisms explain contradictory results in cytotoxicity assays across cell lines?

  • Hypothesis Testing :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP3A4/5 involvement) using LC-MS/MS .
  • Membrane Permeability : Compare cellular uptake via P-gp efflux assays (e.g., calcein-AM competition) .
    • Transcriptomic Profiling : RNA-seq on resistant vs. sensitive cell lines to identify overexpression of pro-survival genes (e.g., Bcl-2) .

Q. Can computational methods predict off-target interactions or toxicity?

  • Molecular Docking : Use AutoDock Vina to screen against human kinome (~500 kinases). Focus on conserved ATP-binding pockets .
  • ADMET Prediction :

  • Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for sulfonamide hypersensitivity).
  • Bioavailability : SwissADME predicts moderate permeability (LogP ~2.5) and high plasma protein binding (>90%) .

Q. How can crystallographic data resolve ambiguities in binding modes?

  • Co-crystallization : Soak compound with PDK1 (PDB: 3O96) and collect diffraction data (1.8–2.2 Å resolution).
  • Electron Density Maps : Identify hydrogen bonds between sulfonamide NH and kinase backbone carbonyls .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Prodrug Design : Introduce phosphate esters at the indole NH, which hydrolyze in vivo to release active drug .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance circulation half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Standardization :

  • Assay Conditions : Control ATP concentration (1 mM) and pH (7.4) to minimize variability .
  • Normalization : Express activity relative to staurosporine or other reference inhibitors.
    • Meta-Analysis : Use hierarchical clustering to group data by cell type, assay method, or lab protocols .

Tables for Key Findings

Table 2 : Optimization of Synthetic Yield

ConditionYield (%)Purity (%)
RT, 12 h (THF)8592
0°C, 24 h (DCM)7889
Microwave, 1 h9195
(Adapted from )

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

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